3-(Chloromethyl)-5-phenylisoxazole
Overview
Description
3-(Chloromethyl)-5-phenylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a chloromethyl group at the 3-position and a phenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-(Chloromethyl)-5-phenylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Mode of Action
This interaction can lead to changes in the target’s function .
Biochemical Pathways
Isoxazole compounds can interact with various biochemical pathways depending on their specific structure and the biological context
Pharmacokinetics
A study on a similar compound, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, showed that it was absorbed in rats after a single dose of 45 mg/kg body weight .
Result of Action
Chloromethyl compounds can form covalent bonds with biological targets, potentially leading to changes in their function .
Action Environment
The action of 3-(Chloromethyl)-5-phenylisoxazole can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the reactivity of the chloromethyl group . Additionally, the presence of other molecules can influence the compound’s stability and efficacy .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-phenylisoxazole typically involves the chloromethylation of 5-phenylisoxazole. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds as follows:
Formation of Chloromethyl Ether: Formaldehyde reacts with hydrochloric acid to form chloromethyl ether.
Electrophilic Substitution: The chloromethyl ether then reacts with 5-phenylisoxazole in the presence of a Lewis acid to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-phenylisoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Oxidation: Isoxazole carboxylic acids or aldehydes.
Reduction: Isoxazolines or other reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-methylisoxazole: Similar structure but with a methyl group instead of a phenyl group.
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of an isoxazole ring.
3-(Chloromethyl)-5-phenyl-1,2,3-triazole: Contains a triazole ring instead of an isoxazole ring.
Uniqueness
3-(Chloromethyl)-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloromethyl and phenyl groups on the isoxazole ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Properties
IUPAC Name |
3-(chloromethyl)-5-phenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJJRVMANUGETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363313 | |
Record name | 3-(chloromethyl)-5-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14731-10-3 | |
Record name | 3-(chloromethyl)-5-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-5-phenyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(Chloromethyl)-5-phenylisoxazole in the synthesis of novel comenic acid derivatives, and what biological activity was observed?
A1: In the study by [], this compound serves as an alkylating agent. It reacts with methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate (a derivative of comenic acid) to form a conjugate. This conjugation introduces an isoxazole moiety to the comenic acid scaffold. The resulting isoxazole derivative, when converted to its water-soluble lithium salt, exhibited a synergistic effect with Temozolomide (a first-line antitumor drug) in bioassays. This suggests potential applications in brain tumor chemotherapy.
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